REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)=[O:16])([OH:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.CO>C(OCC)(=O)C.[Pd]>[F:23][C:20]1[CH:21]=[CH:22][C:17]([C:15]([C:11]2([OH:14])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[O:16])=[CH:18][CH:19]=1
|
Name
|
(1-Benzyl-4-hydroxy-piperidin-4-yl)-(4-fluoro-phenyl)-methanone
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(O)C(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(=O)C1(CCNCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.76 mmol | |
AMOUNT: MASS | 0.392 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |